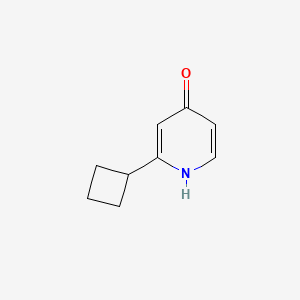

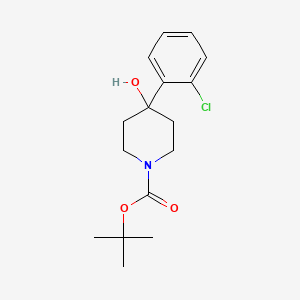

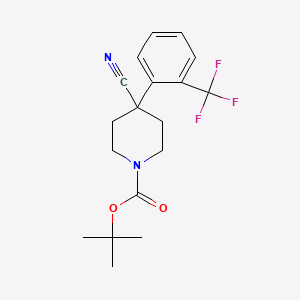

![molecular formula C16H15F2N3O4S B1502865 2-[[3,4-双(三氘代甲氧基)吡啶-2-基]甲基亚磺酰基]-6-(二氟甲氧基)-1H-苯并咪唑 CAS No. 922727-65-9](/img/structure/B1502865.png)

2-[[3,4-双(三氘代甲氧基)吡啶-2-基]甲基亚磺酰基]-6-(二氟甲氧基)-1H-苯并咪唑

描述

This compound is also known as Pantoprazole D6 . It is a deuterated form of Pantoprazole, which is a proton pump inhibitor (PPI) used to treat acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . Pantoprazole D6 works by inhibiting the production of acid in the stomach, which helps to relieve symptoms such as heartburn, regurgitation, and nausea .

Molecular Structure Analysis

The molecular formula of Pantoprazole D6 is C16H9D6F2N3O4S . It contains a benzimidazole derivative that has six deuterium atoms . Deuterium is a heavy isotope of hydrogen that is used in the production of deuterated drugs for various reasons, such as improving drug stability, reducing toxicity, and enhancing drug efficacy .

科学研究应用

化学合成与表征

与所讨论化合物类似的衍生物的研究通常探索这些分子的合成、表征和在化学中的潜在应用。例如,相关苯并咪唑衍生物的合成和绿色度评估突出了合成此类化合物所涉及的化学过程,强调了绿色化学原理在其合成中的重要性。这项研究对于了解合成复杂分子的环境影响和效率至关重要 (罗希达斯·吉尔比勒,R. 巴瓦尼,里图·维亚斯,2017)。

分子相互作用和生物活性

苯并咪唑衍生物的化学结构,包括指定的结构,使它们能够以特定方式与生物分子相互作用。对类似化合物的研究证明了它们与 DNA 或蛋白质结合的潜力,可用于治疗剂或生化研究。例如,研究苯并咪唑衍生物与小牛胸腺 DNA 的结合亲和力和相互作用揭示了它们作为插入剂的潜力,这可以为药物设计或分子生物学研究提供信息 (雷纳·O·奥蒙迪,拉杰什·贝拉姆,S. 奥瓦奇,D. 贾加尼,A. 法托昆,2020)。

材料科学中的应用

苯并咪唑衍生物的固有特性,例如它们与金属形成稳定配合物的能力,使它们在材料科学和催化中引起关注。例如,具有硫醚部分的钯(II)的苯并咪唑啉-2-亚烷基配合物的合成和研究突出了这些化合物在催化应用中的潜力,展示了它们超越生物系统的多功能性 (J. C. 伯恩哈默,H. 胡ynh,2014)。

分析和传感应用

苯并咪唑衍生物由于能够与特定离子或分子相互作用,因此也可以用作化学传感器,表明它们在分析化学中的广泛适用性。使用 2,6-双(苯并咪唑基)吡啶作为氟离子化学传感器是一个示例,说明如何将这些化合物应用于检测环境或生物分析物 (B. 切蒂亚,P. 艾耶,2008)。

作用机制

Target of Action

Pantoprazole-d6, also known as 2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole, primarily targets the hydrogen-potassium ATPase pump, also known as the proton pump, located on the secretory surface of the gastric parietal cell .

Mode of Action

Pantoprazole-d6 suppresses the final step in gastric acid production by covalently binding to the hydrogen-potassium ATPase enzyme system. This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of pantoprazole-d6 to the hydrogen-potassium ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

Pantoprazole-d6 disrupts protein degradation systems and sensitizes cancer cells to death under various stresses . It increases autophagosomes formation and affects autophagic flux depending on the pH conditions . Pantoprazole-d6 specifically elevated SQSTM1 protein levels by increasing SQSTM1 transcription via NFE2L2 activation .

Pharmacokinetics

Pantoprazole-d6 is well absorbed, undergoes little first-pass metabolism, and has an absolute bioavailability of approximately 77% . It is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4’-demethyl pantoprazole . The genetic polymorphism of CYP2C19 affects the pharmacokinetics and/or pharmacodynamics of pantoprazole-d6 .

Result of Action

The action of pantoprazole-d6 leads to significant inhibition of gastric acid secretion, which persists longer than 24 hours . This results in the healing of erosive esophagitis, control of symptoms related to Zollinger–Ellison syndrome, and treatment of gastroesophageal reflux disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pantoprazole-d6. For instance, the extensive metabolism of pantoprazole-d6 in the human body can explain the comparatively low concentrations of pantoprazole-d6 in environmental water samples . Furthermore, the genetic polymorphism of CYP2C19, which is responsible for the metabolism of pantoprazole-d6, can affect the pharmacokinetics and/or pharmacodynamics of pantoprazole-d6 .

未来方向

属性

IUPAC Name |

2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678727 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole-d6 | |

CAS RN |

922727-65-9 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

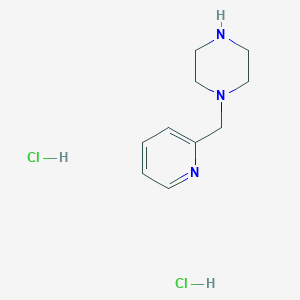

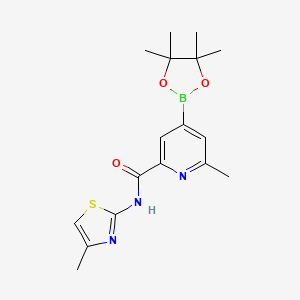

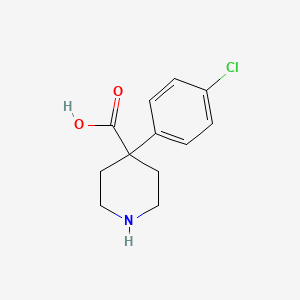

![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)

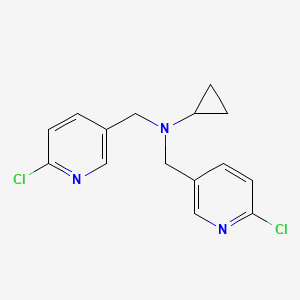

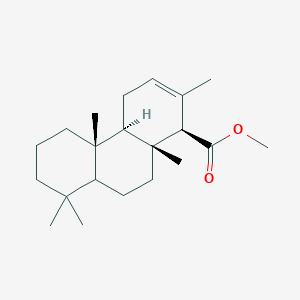

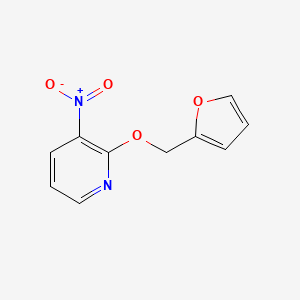

![5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1502805.png)

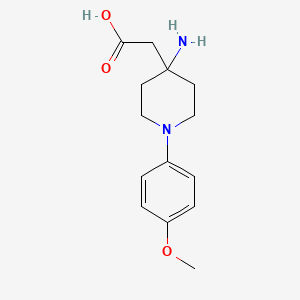

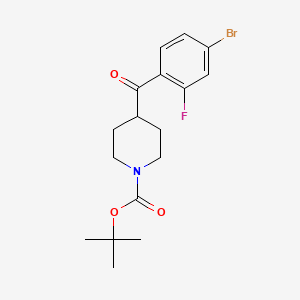

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1502807.png)